molecular formula C19H18N2O3 B255705 1-(3-Nitro-phenyl)-2-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-ethanone

1-(3-Nitro-phenyl)-2-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-ethanone

Cat. No. B255705
M. Wt: 322.4 g/mol
InChI Key: NQUSRCYOYKQRAC-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Nitro-phenyl)-2-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-ethanone is a chemical compound that has gained significant attention in the scientific community. It is commonly referred to as TNIE, and it has been used in various research studies due to its unique properties. TNIE is a yellow crystalline powder, and it is soluble in various organic solvents such as chloroform, dichloromethane, and ethanol.

Mechanism of Action

The mechanism of action of TNIE is not well understood. However, it has been proposed that TNIE exerts its anti-tumor activity by inducing apoptosis in cancer cells. TNIE has also been found to inhibit the activity of various enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Biochemical and Physiological Effects:
TNIE has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells by inducing apoptosis. TNIE has also been found to inhibit the activity of various enzymes involved in the inflammatory response, such as COX-2 and iNOS. Additionally, TNIE has been found to exhibit antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of TNIE is its ability to exhibit anti-tumor activity in various cancer cell lines. This makes it a potential candidate for the development of novel anti-cancer drugs. TNIE has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of TNIE is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research of TNIE. One potential direction is to investigate the mechanism of action of TNIE in more detail. This may involve identifying the specific enzymes and pathways that TNIE targets. Another potential direction is to investigate the potential of TNIE as a novel anti-cancer drug. This may involve conducting preclinical studies to evaluate the efficacy and safety of TNIE in animal models. Additionally, further research may be needed to investigate the potential of TNIE as a treatment for various inflammatory diseases.

Synthesis Methods

TNIE can be synthesized through a multi-step process that involves the condensation of 3-nitrobenzaldehyde with 1,3,3-trimethyl-2-indolinone in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with acetic anhydride and pyridine to obtain TNIE. The purity of TNIE can be improved through recrystallization using ethanol.

Scientific Research Applications

TNIE has been used in various scientific research studies due to its unique properties. It has been found to exhibit anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and liver cancer. TNIE has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis and asthma.

properties

Product Name

1-(3-Nitro-phenyl)-2-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-ethanone

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

(2Z)-1-(3-nitrophenyl)-2-(1,3,3-trimethylindol-2-ylidene)ethanone

InChI

InChI=1S/C19H18N2O3/c1-19(2)15-9-4-5-10-16(15)20(3)18(19)12-17(22)13-7-6-8-14(11-13)21(23)24/h4-12H,1-3H3/b18-12-

InChI Key

NQUSRCYOYKQRAC-PDGQHHTCSA-N

Isomeric SMILES

CC\1(C2=CC=CC=C2N(/C1=C\C(=O)C3=CC(=CC=C3)[N+](=O)[O-])C)C

SMILES

CC1(C2=CC=CC=C2N(C1=CC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C)C

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.